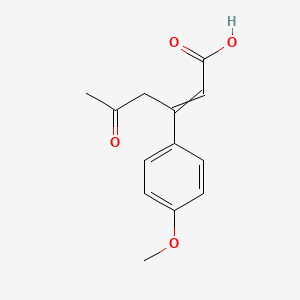![molecular formula C13H11ClN4O2 B14471162 8-Chloro-10-ethyl-3-methylbenzo[g]pteridine-2,4(3H,10H)-dione CAS No. 65818-54-4](/img/structure/B14471162.png)
8-Chloro-10-ethyl-3-methylbenzo[g]pteridine-2,4(3H,10H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Chloro-10-ethyl-3-methylbenzo[g]pteridine-2,4(3H,10H)-dione is a heterocyclic compound belonging to the pteridine family Pteridines are bicyclic structures containing nitrogen atoms, and they play significant roles in various biological processes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-10-ethyl-3-methylbenzo[g]pteridine-2,4(3H,10H)-dione can be achieved through the condensation of 5,6-diaminopyrimidine-2,4-thiol with glyoxal. This reaction typically follows the Gabriel-Colman method, which involves heating the reactants in a suitable solvent under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
8-Chloro-10-ethyl-3-methylbenzo[g]pteridine-2,4(3H,10H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Halogen substitution reactions can introduce different halogen atoms into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated pteridines.
Wissenschaftliche Forschungsanwendungen
8-Chloro-10-ethyl-3-methylbenzo[g]pteridine-2,4(3H,10H)-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in enzyme inhibition and interaction with biological macromolecules.
Medicine: Potential therapeutic agent for treating diseases such as cancer and viral infections.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 8-Chloro-10-ethyl-3-methylbenzo[g]pteridine-2,4(3H,10H)-dione involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. This compound may also interfere with nucleic acid synthesis, leading to its potential use as an antiviral or anticancer agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Phenylpteridine-2,4,7-triamine: Known for its diuretic properties.
4-Amino-substituted pteridines: Evaluated as inhibitors for monoamine oxidase B and nitric oxide synthetase.
Pteridine-2,4(1H,3H)-dithione: Studied for its coordination ability with metal ions.
Uniqueness
8-Chloro-10-ethyl-3-methylbenzo[g]pteridine-2,4(3H,10H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloro and ethyl groups contribute to its reactivity and potential therapeutic applications, setting it apart from other pteridine derivatives.
Eigenschaften
CAS-Nummer |
65818-54-4 |
|---|---|
Molekularformel |
C13H11ClN4O2 |
Molekulargewicht |
290.70 g/mol |
IUPAC-Name |
8-chloro-10-ethyl-3-methylbenzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C13H11ClN4O2/c1-3-18-9-6-7(14)4-5-8(9)15-10-11(18)16-13(20)17(2)12(10)19/h4-6H,3H2,1-2H3 |
InChI-Schlüssel |
BXUOLSKOTZBGBN-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C2=C(C=CC(=C2)Cl)N=C3C1=NC(=O)N(C3=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


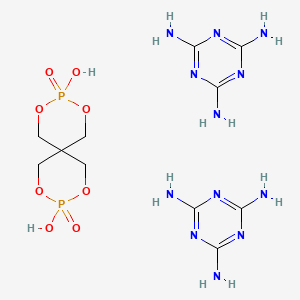
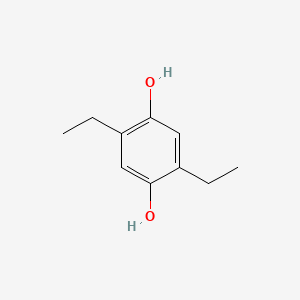
![1-{4-[(1E)-3-(Hydroxymethyl)-3-methyltriaz-1-en-1-yl]phenyl}ethan-1-one](/img/structure/B14471097.png)
![6-[5-(Hydroxyamino)-1,2-oxazolidin-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14471098.png)

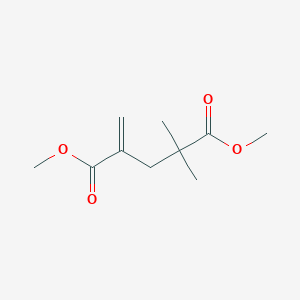
![({5-[(Triphenylmethyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid](/img/structure/B14471107.png)
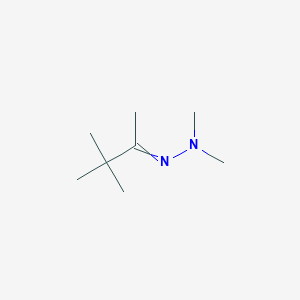
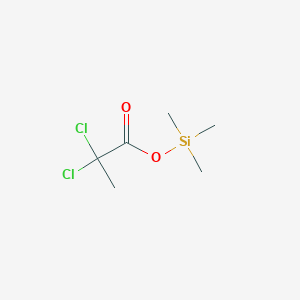

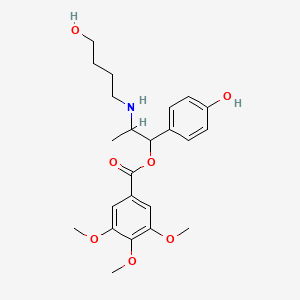
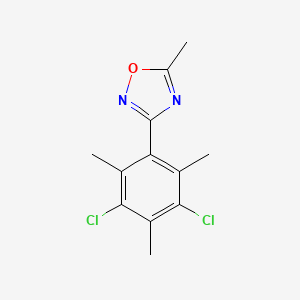
![1-{2-[2-(Benzylsulfanyl)phenyl]hydrazinylidene}naphthalen-2(1H)-one](/img/structure/B14471146.png)
